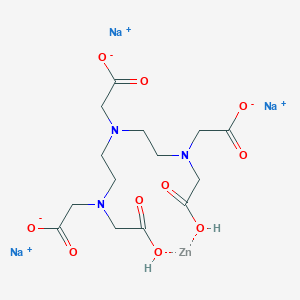

Zinc DTPA; Zinc trisodium DTPA

Beschreibung

Contextualization of DTPA in Advanced Coordination Chemistry

DTPA is a polyaminocarboxylic acid that can act as an octadentate ligand, meaning it possesses eight potential donor atoms (three nitrogen atoms and five carboxylate oxygen atoms) that can coordinate with a metal ion. vulcanchem.com This structural feature allows DTPA to form exceptionally stable complexes with a wide range of metal ions. dojindo.comakjournals.com The stability of these metal-DTPA complexes is a key attribute, making DTPA a highly effective sequestering agent. akjournals.com

In the realm of advanced coordination chemistry, research has delved into the nuanced aspects of DTPA's interactions with various metals. Studies have focused on determining the stability constants of metal-DTPA complexes, which quantify the strength of the metal-ligand bond. researchgate.netnih.gov For instance, the stability constant for the Zn-DTPA complex is a significant parameter in understanding its chemical behavior. researchgate.net Research has also explored the synthesis of DTPA derivatives to modulate its properties for specific applications, such as enhancing its stability or attaching it to other molecules like antibodies for targeted delivery in radioimmunotherapy. nih.govacs.orgnih.gov The ability to form complexes with varying protonation states further adds to the complexity and utility of DTPA in research. researchgate.net

The coordination chemistry of DTPA is not limited to simple 1:1 metal-ligand complexes. Depending on the conditions, such as pH and the presence of excess metal ions, different species like protonated complexes (MHZ2-) or binuclear complexes (M2Z) can be formed. researchgate.net This versatility makes DTPA a valuable tool for investigating the intricate equilibria present in complex chemical systems.

Significance of Zinc-Containing Chelates in Research Domains

Zinc is an essential trace element with a multifaceted role in numerous biological and chemical processes. mdpi.com The chelation of zinc with ligands like DTPA creates zinc-containing chelates with unique properties that are of significant interest in various research fields.

In environmental science , Zinc DTPA is utilized as a chelating agent to remediate soils and wastewater contaminated with heavy metals. ontosight.ai The principle behind this application lies in the ability of the DTPA ligand in the Zinc DTPA complex to exchange its zinc ion for other, more toxic heavy metals for which it has a higher binding affinity. patsnap.compharmacompass.com This process effectively mobilizes the heavy metals, facilitating their removal from the contaminated matrix. scirp.org The DTPA extraction method is a standard soil testing procedure to assess the phytoavailability of micronutrients like zinc for plants. tandfonline.comtandfonline.comcwejournal.org

In agricultural research , Zinc DTPA is employed as a micronutrient fertilizer to correct zinc deficiencies in crops, particularly in calcareous soils where zinc availability is often limited. tandfonline.comuobaghdad.edu.iq The chelated form of zinc in Zinc DTPA protects the zinc ion from precipitation and makes it more available for plant uptake. dovepress.com Studies have shown that the application of Zinc DTPA can significantly increase crop yields and the concentration of zinc in plant tissues. uobaghdad.edu.iqagriculturejournals.cz

In the field of biomedical research , zinc-containing chelators are investigated for their potential in modulating zinc homeostasis, which is implicated in various physiological and pathological conditions. mdpi.com While not the primary focus of this article, it is worth noting that chelators are crucial tools in studying the role of mobile zinc in neurological processes. nih.gov Furthermore, the synthesis and characterization of novel DTPA derivatives, including those forming complexes with zinc, are ongoing areas of research for applications such as magnetic resonance imaging (MRI) contrast agents and radiopharmaceuticals. nih.govnih.gov The stability of these complexes against transmetalation by endogenous ions like zinc is a critical factor in their design and efficacy. nih.gov

The following table provides a summary of the key physicochemical properties of Zinc trisodium (B8492382) DTPA:

| Property | Value | Source |

| Molecular Formula | C14H18N3Na3O10Zn | ontosight.aipharmacompass.com |

| Molecular Weight | 522.59 g/mol | ontosight.ai |

| IUPAC Name | trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate | pharmacompass.com |

| Appearance | Clear, colorless solution | fda.gov |

| Solubility | Highly soluble in water | ontosight.ai |

Eigenschaften

Molekularformel |

C14H20N3Na3O10Zn |

|---|---|

Molekulargewicht |

524.7 g/mol |

IUPAC-Name |

trisodium;2-[bis[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;zinc |

InChI |

InChI=1S/C14H23N3O10.3Na.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;3*+1;/p-3 |

InChI-Schlüssel |

FXQTZOXADOZASN-UHFFFAOYSA-K |

Kanonische SMILES |

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Zinc Dtpa Compounds

Preparation Pathways for Diethylenetriaminepentaacetic Acid (DTPA)

The industrial production of DTPA primarily relies on two main synthetic routes: the chloroacetic acid method and the sodium cyanide method.

The chloroacetic acid method involves the reaction of diethylenetriamine (B155796) (DETA) with chloroacetic acid in an alkaline medium, typically using sodium hydroxide (B78521). This process is a carboxymethylation reaction where the hydrogen atoms on the nitrogen atoms of DETA are substituted with carboxymethyl groups. The reaction is carefully controlled in terms of temperature and pH to maximize the yield of DTPA and minimize the formation of byproducts. A common procedure involves dissolving chloroacetic acid in water, followed by the slow addition of diethylenetriamine while maintaining a low temperature. acs.org Sodium hydroxide solution is then added in a controlled manner to facilitate the reaction and neutralize the resulting hydrochloric acid. acs.org The final product, typically the pentasodium salt of DTPA (Na5DTPA), can be precipitated and then acidified to obtain the free acid form of DTPA. osti.gov

The sodium cyanide method , also known as the Strecker synthesis, offers an alternative pathway. This method involves the reaction of diethylenetriamine, formaldehyde, and sodium cyanide. The initial reaction forms an aminonitrile intermediate, which is subsequently hydrolyzed under alkaline or acidic conditions to yield DTPA. american.edu While this method can be efficient, it involves the use of highly toxic sodium cyanide, which necessitates stringent safety protocols in an industrial setting. american.edu

Regardless of the primary synthesis route, the crude DTPA product often requires purification to remove unreacted starting materials and byproducts. Purification techniques can include crystallization, washing, and filtration to achieve the desired purity. nih.gov

Synthesis of Zinc DTPA and Zinc Trisodium (B8492382) DTPA

Once DTPA is synthesized and purified, it can be reacted with a zinc source to form Zinc DTPA or its trisodium salt. The synthesis generally occurs in an aqueous solution.

Solution-Phase Synthesis Approaches

The solution-phase synthesis of Zinc DTPA and Zinc Trisodium DTPA is a straightforward chelation reaction. A common method involves dissolving DTPA in hot water and then adding a zinc source, such as zinc oxide. osti.govresearchgate.net The mixture is stirred to ensure complete reaction.

For the preparation of Zinc Trisodium DTPA (Na3ZnDTPA), the reaction is carried out in the presence of a stoichiometric amount of sodium hydroxide. researchgate.net For instance, DTPA can be reacted with an equimolar amount of zinc oxide and three times the equimolar amount of sodium hydroxide in water. researchgate.net The resulting solution can then be used directly or evaporated to obtain the solid product. researchgate.net The pH of the final solution is typically adjusted to a range of 6.5 to 7.5.

H₅DTPA + ZnO + 3NaOH → Na₃ZnDTPA + 4H₂O

Simple methods have been described for the preparation of zinctrisodium diethylenetriaminepentaacetate (B1229326) (ZnNa3DTPA) for radiopharmaceutical use. One such method involves dissolving DTPA in hot water, followed by the careful addition of zinc oxide with continuous stirring. The solution is then cooled, and the pH is adjusted to between 6.5 and 7.0 with sodium hydroxide. osti.gov

The following table summarizes a typical set of reactants for the solution-phase synthesis of Zinc Trisodium DTPA:

| Reactant | Role |

| Diethylenetriaminepentaacetic Acid (DTPA) | Chelating Ligand |

| Zinc Oxide (ZnO) | Zinc Source |

| Sodium Hydroxide (NaOH) | pH adjustment and formation of the trisodium salt |

| Water | Solvent |

Crystalline Form Preparations and Characterization Methods

While amorphous forms of Zinc DTPA can be obtained by evaporating the aqueous reaction mixture, crystalline forms offer advantages in terms of stability and handling, particularly for pharmaceutical applications. researchgate.net Crystalline forms of Zinc Trisodium DTPA have been successfully prepared and characterized.

One method to obtain a crystalline form involves precipitating the Zn-DTPA complex from a hot aqueous solution using a solvent in which it is less soluble, such as methanol. researchgate.net The process involves preparing an aqueous solution of Zinc Trisodium DTPA, and then adding an organic solvent to induce crystallization. cd-bioparticles.net The choice of solvent and the conditions of precipitation, such as temperature, can influence the resulting crystal form (polymorph). researchgate.netcd-bioparticles.net

The characterization of these crystalline forms is crucial to confirm their structure and purity. The primary technique used for this purpose is X-ray Powder Diffraction (XRPD) . The XRPD pattern of a crystalline solid is unique and acts as a fingerprint for a specific crystal structure. researchgate.net The positions and intensities of the diffraction peaks in the diffractogram provide detailed information about the unit cell dimensions and the arrangement of atoms within the crystal lattice. researchgate.net Different crystalline forms (polymorphs) of Zinc Trisodium DTPA will exhibit distinct XRPD patterns. researchgate.net

Derivatization and Analog Synthesis of DTPA Ligands for Targeted Research

The basic DTPA scaffold can be chemically modified to create derivatives and analogs with tailored properties for specific research applications, most notably in the field of nuclear medicine and medical imaging. nih.govcd-bioparticles.net These modified ligands, often referred to as bifunctional chelators (BFCAs), retain the strong metal-chelating ability of DTPA while incorporating a reactive functional group that allows for covalent attachment to biomolecules such as antibodies, peptides, or other targeting vectors. acs.orgnih.gov

The synthesis of these bifunctional DTPA derivatives often involves multi-step organic chemistry procedures. A common strategy is to modify one of the five carboxyl groups of DTPA, or to introduce a new substituent onto the diethylenetriamine backbone. nih.gov

One synthetic approach involves the use of DTPA dianhydride, which can react with amine-containing molecules to form DTPA-mono-amide derivatives. researchgate.netresearchgate.net This method allows for the introduction of a linker or a reactive group for bioconjugation.

Another strategy involves building the DTPA derivative from a functionalized triamine core. For example, a new bifunctional DTPA derivative, N4,Nα,Nα,Nε,Nε-[pentakis(carboxymethyl)]-N4-(carboxymethyl)-2,6-diamino-4-azahexanoic hydrazide, was prepared using a convergent synthesis strategy starting from Nα-benzyloxycarbonyl-2,3-diaminopropionic acid. acs.orgnih.gov This approach allows for precise control over the placement of the functional group.

Furthermore, bifunctional DTPA ligands have been synthesized by incorporating a reactive group, such as a 4-isothiocyanatobenzyl group, onto the carbon backbone of the DTPA molecule. nih.gov These derivatives are designed for linkage to immunoproteins for applications in radioimmunotherapy. nih.gov The synthesis can also include the strategic placement of methyl groups on the backbone to sterically hinder the release of the chelated radiometal. nih.gov

The synthesis of these complex derivatives often requires the use of protecting groups to prevent unwanted side reactions and purification techniques such as chromatography to isolate the desired product. nih.gov The resulting bifunctional chelators can then be conjugated to a targeting molecule and subsequently labeled with a radionuclide for use in diagnostic imaging or targeted therapy. nih.govmdpi.com

The following table lists some examples of functional groups that can be incorporated into DTPA to create bifunctional chelators:

| Functional Group | Purpose in Bioconjugation |

| Isothiocyanate (-NCS) | Reacts with primary amines on proteins |

| Maleimide | Reacts with sulfhydryl groups (thiols) on proteins |

| N-Hydroxysuccinimide (NHS) ester | Reacts with primary amines on proteins |

| Hydrazide (-CONHNH₂) | Reacts with aldehydes or ketones |

Coordination Chemistry and Complexation Dynamics of Zinc Dtpa

Ligand Structure and Coordination Modes (Octadentate and Pentadentate Conformations)

Diethylenetriaminepentaacetic acid (DTPA) is a polyaminocarboxylic acid that can be seen as an expanded version of the more common chelating agent EDTA. wikipedia.org It consists of a diethylenetriamine (B155796) backbone to which five carboxymethyl groups are attached. wikipedia.org The fully deprotonated form of the ligand, DTPA⁵⁻, is a potentially octadentate ligand, meaning it has eight potential donor sites for coordinating with a metal ion: the three nitrogen atoms of the amine backbone and one oxygen atom from each of the five carboxylate groups. wikipedia.orgresearchgate.netwhiterose.ac.uk

This octadentate capability allows DTPA to wrap around a metal ion, forming a highly stable complex by establishing up to eight coordination bonds. wikipedia.orgresearchgate.netvulcanchem.com For instance, the crystal structure of an indium-DTPA complex revealed that the ligand is indeed octadentate, with the three amino groups and five deprotonated carboxylate groups all binding to the In³⁺ ion, resulting in a coordination number of eight. nih.gov This high coordination number is also observed in aqueous solutions and is considered optimal for the thermodynamic and kinetic stabilization of such complexes. nih.gov

However, the actual number of coordination bonds formed, or the denticity, can vary depending on the specific metal ion and the surrounding conditions. wikipedia.orgchemeurope.com Transition metals, for example, often form complexes with fewer than eight coordination bonds. wikipedia.org In the case of its complex with copper(II), DTPA has been shown to bind in a hexadentate fashion, utilizing the three amine centers and three of the five carboxylates. wikipedia.org Spectroscopic studies on Zinc DTPA (Zn-DTPA) and Cadmium DTPA (Cd-DTPA) have suggested that both nitrogen and carboxyl groups are sites for complexation. nih.gov Further analysis of the Cd-DTPA complex indicated the presence of both free and complexed carboxyl groups, implying that not all five carboxylate arms were bound to the cadmium ion in that instance. nih.gov Therefore, while DTPA possesses the capacity for octadentate coordination, it can also adopt conformations with lower denticity, such as pentadentate or hexadentate, depending on the coordination preferences of the central metal cation.

Speciation and Protonation Equilibria of DTPA and its Zinc Complexes

The speciation of DTPA and its zinc complexes in aqueous solution is highly dependent on pH. The DTPA ligand itself can undergo several protonation steps. The acid dissociation constants (pKa) or the corresponding protonation constants (log K) quantify these equilibria. oup.com The protonation of the fully deprotonated DTPA⁵⁻ ligand occurs sequentially at its various nitrogen and carboxylate sites.

The protonation constants of DTPA have been determined under various conditions of ionic strength and temperature. researchgate.netelsevierpure.comnih.gov These constants are crucial for understanding which species of the ligand predominates at a given pH. oup.com

Interactive Table: Protonation Constants (log K) for DTPA at 25 °C

Below are the stepwise protonation constants for DTPA in different media. You can filter by the ionic medium to see the corresponding values.

When zinc is introduced into a solution containing DTPA, a series of complex species can form, also as a function of pH. In acidic solutions, protonated complexes such as ZnH₂DTPA⁻ and ZnHDTPA²⁻ can exist. researchgate.netresearchgate.net As the pH increases, these species deprotonate to form the fully chelated ZnDTPA³⁻ complex. researchgate.net Studies on the reaction of ozone with Zn-DTPA complexes have shown that the observed reaction rate coefficient is pH-dependent, which directly reflects the speciation of the zinc-DTPA complexes. researchgate.net The reactivity of the different protonated forms of the complex varies, indicating that the protonation state significantly influences the complex's chemical properties. researchgate.net A speciation diagram for a similar system, Eu(III)-DTPA, illustrates that at low pH, the free metal ion and protonated ligand dominate, while the MHL⁻ and ML²⁻ complexes form and become predominant as the pH rises. acs.org

Metal-Ligand Stability Constants of Zinc DTPA with Diverse Cations

The thermodynamic stability of a metal complex is quantified by its stability constant (or formation constant), K. For the 1:1 complex between a metal ion (Mⁿ⁺) and the DTPA ligand (L⁵⁻), the equilibrium is represented as Mⁿ⁺ + L⁵⁻ ⇌ MLⁿ⁻⁵. The stability constant, K_ML, is a measure of the affinity of the ligand for the metal ion. oup.com A higher stability constant indicates a more stable complex. nih.gov

The complexation of zinc with DTPA is a thermodynamically favorable process, resulting in the formation of a very stable [Zn(DTPA)]³⁻ complex. The logarithm of its stability constant (log K) has been determined by various methods.

Data Table: Thermodynamic Stability Constant of Zn-DTPA Complex

| Cation | Ligand | log K | Ionic Strength (M) | Temperature (°C) |

|---|

Data sourced from reference researchgate.net.

Thermodynamic studies on similar lanthanide-DTPA complexes have shown that the complexation is exothermic, meaning it releases heat, and that the stability of the complexes decreases as temperature increases. researchgate.netacs.org This inverse relationship between stability and temperature is a key thermodynamic characteristic of these chelation reactions. acs.org

The efficacy of a chelating agent is often assessed by comparing its stability constants with those of other ligands for a range of metal ions. DTPA generally forms significantly more stable complexes with many metal ions compared to other common aminopolycarboxylate chelating agents like EDTA (Ethylenediaminetetraacetic acid) and NTA (Nitrilotriacetic acid). wikipedia.org The formation constants for DTPA complexes are often about 100 times greater than those for EDTA. wikipedia.org This high stability is a direct consequence of its potential octadentate nature, which leads to a more favorable entropy change upon chelation (the chelate effect). whiterose.ac.uk

Interactive Table: Comparative Stability Constants (log K) of Metal Chelates

The following table compares the stability constants of DTPA with other chelating agents for various divalent and trivalent cations. Use the dropdown to select a specific cation and compare the ligand stabilities.

This comparison highlights that DTPA is a more powerful chelator than EDTA and NTA for a wide range of metal ions, including zinc. nih.govrsc.org This high affinity is the basis for its use in applications where strong metal binding is required. nih.gov

Kinetics of Ligand Exchange and Metal Displacement Reactions

While thermodynamic stability constants describe the position of equilibrium, the kinetics of complex formation and dissociation describe the speed at which these reactions occur. For Zn-DTPA, the key kinetic processes are ligand exchange (where DTPA is replaced by another ligand) and metal displacement (where zinc is replaced by another metal ion).

The displacement of zinc from the [Zn(DTPA)]³⁻ complex by another metal ion (M'ⁿ⁺) is often driven by the higher stability constant of the incoming metal with DTPA. patsnap.com For example, DTPA has a higher affinity for heavy metals like plutonium and americium than it does for zinc, which allows for the displacement of Zn²⁺. patsnap.compharmacompass.comnih.gov

Studies on the dissociation kinetics of similar gadolinium-DTPA-bis(amide) complexes reveal two primary pathways for metal exchange:

Proton-Assisted Dissociation : The rate of dissociation is dependent on the concentration of H⁺ ions. The reaction proceeds through a protonated intermediate, which then breaks down to release the metal ion. psu.edu

Metal-Assisted Dissociation : The rate of exchange increases with the concentration of the incoming metal ion (e.g., Cu²⁺ or Zn²⁺). This indicates a direct attack of the incoming metal on the existing complex, likely proceeding through a transient dinuclear (two-metal) intermediate. psu.eduresearchgate.net

The kinetic stability of these complexes is crucial. For instance, the rates of the proton- and metal-assisted dissociation of Gd³⁺ complexes with DTPA derivatives were found to decrease with increasing steric hindrance from substituents on the ligand, highlighting the role of molecular structure in kinetic inertness. psu.edu The rate of degradation of ZnDTPA³⁻ by ozone has been quantified with a rate coefficient of 3500 ± 150 M⁻¹s⁻¹, demonstrating that the complex, while thermodynamically stable, is kinetically reactive towards strong oxidants. researchgate.net

Homo- and Heterobinuclear Complex Formation Studies

The DTPA ligand, with its eight potential donor atoms, has a large enough coordination capacity to simultaneously bind two metal ions, forming binuclear (or dinuclear) complexes. researchgate.netresearchgate.net These can be homobinuclear, containing two identical metal ions (e.g., [Zn₂(DTPA)]¹⁻), or heterobinuclear, containing two different metal ions (e.g., [ZnM(DTPA)]ⁿ⁻). bendola.comresearchgate.net

The formation of such species is typically favored when there is an excess of metal ions relative to the ligand. researchgate.net Potentiometric titration studies have been used to determine the stability constants for a variety of homo- and heterobinuclear complexes of DTPA. One study specifically investigated complexes of the type ZnLM, where L is DTPA and M is another divalent metal ion such as Be(II), Mg(II), Ca(II), Sr(II), Ba(II), Cd(II), Co(II), Ni(II), or Cu(II). researchgate.net The formation of these heterobinuclear species was confirmed, and their stability constants were calculated. researchgate.net

Similar studies have been conducted on heterobinuclear complexes involving mercury, such as [ZnHg(DTPA)]¹⁻ and [CuHg(DTPA)]¹⁻, detecting the formation of these mixed-metal species in solution. researchgate.net The ability of DTPA to form these multinuclear complexes is an important aspect of its coordination chemistry, influencing metal speciation in systems containing multiple metal cations. The stability of these binuclear complexes generally follows the Irving-Williams order. researchgate.netias.ac.in

Mechanistic Investigations of Zinc Dtpa Interactions

Molecular-Level Mechanisms of Metal Chelation

Zinc trisodium (B8492382) DTPA (Zinc DTPA) is a coordination complex where a central zinc ion is bound to the chelating agent diethylenetriaminepentaacetic acid (DTPA). The DTPA ligand is a polyamino-polycarboxylic acid that can form multiple coordination bonds with a single metal ion, creating a stable, ring-like structure known as a chelate. DTPA is a versatile ligand, capable of forming stable complexes with a wide range of metal ions through its nitrogen and oxygen donor atoms.

The primary mechanism of metal chelation by Zinc DTPA involves a ligand exchange reaction. In this process, the zinc ion within the DTPA complex is displaced by another metal ion that has a higher binding affinity for DTPA. The stability of a metal-DTPA complex is quantified by its stability constant (K). A higher stability constant indicates a stronger bond between the metal and the ligand. Metals such as plutonium, americium, and curium have significantly higher stability constants with DTPA compared to zinc. patsnap.com Consequently, when Zinc DTPA encounters these metals, the stronger-binding metal ion will displace the zinc ion, forming a new, more stable metal-DTPA complex. patsnap.com

This newly formed complex is typically water-soluble and biologically inert, which facilitates its excretion from biological systems, primarily through renal filtration. patsnap.com The efficiency of this exchange is a critical aspect of its function in various applications. Spectroscopic studies have been employed to investigate the structure of DTPA complexes with various transition metal ions in aqueous solutions, providing insights into their coordination chemistry.

The stability of the metal-ligand bond is influenced by several factors, including the nature of the metal ion (e.g., charge, size) and the properties of the ligand. The table below illustrates the relative binding affinities of different metals for DTPA, which dictates the displacement mechanism.

Comparative Stability Constants of Metal-DTPA Complexes

| Metal Ion | Log K (Stability Constant) | Reference |

|---|---|---|

| Zinc (Zn²⁺) | 18.4 | patsnap.com |

| Plutonium (Pu⁴⁺) | 23.4 | patsnap.com |

| Americium (Am³⁺) | 22.9 | patsnap.com |

| Curium (Cm³⁺) | 22.9 | patsnap.com |

Influence of Zinc DTPA on Metal Speciation and Bioavailability in Environmental Matrices

In environmental science, particularly in the context of soil and water, the speciation of a metal refers to its chemical form. Metal speciation is a critical determinant of its mobility, toxicity, and bioavailability—the extent to which it can be taken up by living organisms. Chelating agents like DTPA can significantly influence metal speciation in environmental matrices such as soil and water.

The application of DTPA to contaminated soils can alter the distribution of heavy metals among different soil fractions. It can increase the solubility of metals by forming stable, water-soluble metal-DTPA complexes. This process can mobilize otherwise insoluble or strongly adsorbed metals, making them more available for plant uptake or leaching into groundwater. The DTPA extraction method is a widely used soil testing procedure to estimate the plant-available fraction of micronutrients and heavy metals.

Research has shown that the addition of DTPA to soils contaminated with heavy metals such as cadmium (Cd), lead (Pb), copper (Cu), and zinc (Zn) increases the concentration of these metals in the soil solution. This enhanced solubility can have dual implications. While it can be harnessed for phytoremediation—a process where plants are used to extract pollutants from the soil—it can also increase the risk of contaminant transport to other environmental compartments. The effectiveness of DTPA in mobilizing metals is dependent on various soil properties, including pH, organic matter content, and the presence of competing ions.

The following table presents data from a study on the effect of DTPA on the solubility of various heavy metals in contaminated soil.

Effect of DTPA on Heavy Metal Solubility in Contaminated Soil

| Metal | Initial Soluble Concentration (mg/kg) | Soluble Concentration after DTPA addition (mg/kg) | Percentage Increase |

|---|---|---|---|

| Cadmium (Cd) | 0.5 | 2.8 | 460% |

| Lead (Pb) | 10.2 | 25.5 | 150% |

| Copper (Cu) | 8.7 | 18.3 | 110% |

| Zinc (Zn) | 25.1 | 45.2 | 80% |

Cellular-Level Zinc Chelation and Its Effects on Biological Processes in Research Models

At the cellular level, the study of zinc chelation is crucial for understanding the role of zinc in various biological processes. Zinc is an essential cofactor for a vast number of enzymes and transcription factors, and its intracellular concentration is tightly regulated. In research models, chelating agents are often used to manipulate zinc availability and probe its function.

A key characteristic of DTPA in a cellular context is that it is a membrane-impermeable chelator. nih.gov This means that it cannot readily cross the cell membrane and primarily acts on extracellular metal ions. nih.gov This property makes DTPA a valuable tool for distinguishing between the roles of extracellular and intracellular zinc in cellular signaling and function. For instance, in cell culture studies, the addition of DTPA to the culture medium can deplete the available extracellular zinc without directly affecting the intracellular zinc pools. nih.gov

In contrast, membrane-permeable chelators like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) can enter the cell and bind to intracellular zinc, leading to a rapid decrease in cytosolic free zinc. nih.gov The differential effects of DTPA and TPEN have been utilized in numerous studies to elucidate the specific roles of zinc in processes such as cell proliferation, apoptosis, and immune responses. For example, studies have shown that depleting extracellular zinc with DTPA does not induce apoptosis in certain cell types, whereas depleting intracellular zinc with TPEN does. nih.gov Furthermore, research on neutrophil extracellular traps (NETs) has shown that the intracellular zinc chelator TPEN inhibits their release, while the extracellular chelator DTPA has no effect, highlighting the importance of intracellular zinc in this process. termedia.pl

The following table summarizes the comparative effects of DTPA and TPEN in cellular research models.

Comparative Effects of DTPA and TPEN in Cellular Models

| Characteristic | DTPA (Diethylenetriaminepentaacetic acid) | TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) |

|---|---|---|

| Cell Membrane Permeability | Impermeable nih.gov | Permeable nih.gov |

| Primary Site of Action | Extracellular space nih.gov | Intracellular space (cytosol) nih.gov |

| Effect on Cellular Zinc | Depletes extracellular zinc nih.gov | Depletes intracellular zinc nih.gov |

| Observed Effect on Apoptosis (in some cell types) | Does not induce apoptosis nih.gov | Induces apoptosis nih.gov |

| Effect on NET Release | No effect termedia.pl | Inhibits release termedia.pl |

Advanced Analytical and Spectroscopic Characterization of Zinc Dtpa Systems

Potentiometric Titration for Equilibrium Constant Determination

Potentiometric titration is a fundamental technique for determining the stability constants of metal complexes in solution. scribd.com This method involves monitoring the change in potential of an electrode sensitive to the concentration of a specific ion, typically H⁺, as a titrant of known concentration is added. For the Zinc-DTPA system, this allows for the elucidation of the equilibrium constants that govern the formation of the complex.

The procedure generally involves the titration of a solution containing the DTPA ligand and a known concentration of zinc ions with a standard solution of a strong base, such as sodium hydroxide (B78521). The titration is carried out in a medium of constant ionic strength and at a controlled temperature to ensure thermodynamic consistency. cost-nectar.eu A glass electrode is commonly used to measure the pH of the solution throughout the titration.

The resulting titration curve, a plot of pH versus the volume of titrant added, shows distinct inflection points corresponding to the deprotonation of the carboxylic acid groups of the DTPA and the formation of the zinc complex. By analyzing the shape of this curve, often with the aid of specialized computer programs, the protonation constants of the DTPA ligand and the stability constants of the various protonated and unprotonated Zinc-DTPA species can be calculated. researchgate.net

Table 1: Representative Stability Constants for a Structurally Similar Zn(II)-Aminopolycarboxylate System (Zn-EDTA) Determined by Potentiometric Titration

| Equilibrium Reaction | Log K |

| Zn²⁺ + EDTA⁴⁻ ⇌ [Zn(EDTA)]²⁻ | 16.5 |

| Zn²⁺ + HEDTA³⁻ ⇌ [Zn(HEDTA)]⁻ | 10.8 |

| [Zn(EDTA)]²⁻ + OH⁻ ⇌ [Zn(EDTA)(OH)]³⁻ | 3.1 |

Note: This data is for the Zn-EDTA system and is provided for illustrative purposes to indicate the type of data obtained from potentiometric titrations. The stability constants for Zinc-DTPA would differ.

Spectroscopic Techniques for Structural Elucidation of Zinc DTPA Complexes

Spectroscopic methods are indispensable for probing the structural details of the Zinc-DTPA complex at the molecular level. These techniques provide information on the coordination environment of the zinc ion and the conformational changes in the DTPA ligand upon complexation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of diamagnetic metal complexes in solution. For Zinc-DTPA, both ¹H and ¹³C NMR spectroscopy can provide valuable information. The ¹H NMR spectrum of the DTPA ligand exhibits characteristic signals for the methylene (B1212753) protons of the ethylenediamine (B42938) backbone and the acetate (B1210297) arms. Upon complexation with the diamagnetic Zn(II) ion, these signals are expected to shift due to the change in the electronic environment and the conformational rigidity imposed by coordination. researchgate.net

¹³C NMR spectroscopy is particularly informative for identifying the coordination sites of the ligand. Studies have shown that for metal-DTPA complexes, both the nitrogen atoms and the carboxyl groups are involved in complexation. nih.gov In the ¹³C NMR spectrum of the Zinc-DTPA complex, the resonances of the carboxyl carbons and the carbons adjacent to the nitrogen atoms are expected to show significant downfield shifts compared to the free ligand, confirming their involvement in binding to the zinc ion. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Zinc DTPA Complex

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Acetate CH₂ | Shifted downfield upon complexation |

| ¹H | Ethylenediamine CH₂ | Shifted downfield upon complexation |

| ¹³C | Carboxyl C=O | Shifted downfield upon complexation |

| ¹³C | Acetate CH₂ | Shifted downfield upon complexation |

| ¹³C | Ethylenediamine CH₂ | Shifted downfield upon complexation |

Note: Specific chemical shift values can vary depending on the solvent, pH, and temperature.

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy is a technique that is sensitive to species with unpaired electrons. The Zinc(II) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are completely filled, and it has no unpaired electrons. Consequently, the Zinc(II) ion is diamagnetic and therefore ESR-inactive. As such, ESR spectroscopy is not a suitable technique for the direct structural elucidation of the Zinc-DTPA complex.

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Transition metal complexes with partially filled d-orbitals often exhibit characteristic d-d transitions in the visible region of the spectrum, which are responsible for their color. However, since the Zn(II) ion has a filled d-shell (d¹⁰), it does not display d-d electronic transitions. researchgate.net

Therefore, the Zinc-DTPA complex is colorless and does not absorb light in the visible range. Any absorption is expected to occur in the ultraviolet (UV) region and would be attributed to ligand-to-metal charge transfer (LMCT) bands or intra-ligand (π → π*) transitions. researchgate.net The UV spectrum of Zinc-DTPA would likely show intense absorption bands in the UV region, characteristic of the electronic transitions within the coordinated DTPA ligand. nih.gov

Table 3: Expected Electronic Absorption Features for Zinc DTPA Complex

| Spectral Region | Type of Transition | Expected λmax |

| UV | Ligand-to-Metal Charge Transfer (LMCT) | < 400 nm |

| UV | Intra-ligand (π → π*) | < 400 nm |

| Visible | d-d transitions | None |

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups involved in the coordination of the DTPA ligand to the zinc ion. The FTIR spectrum of free DTPA shows characteristic absorption bands for the carboxylic acid C=O stretching vibrations and the C-N stretching vibrations.

Upon complexation with zinc, significant changes in the FTIR spectrum are observed. Infrared analysis of metal-DTPA complexes suggests that both nitrogen and carboxyl groups act as coordination sites. nih.gov The strong absorption band of the protonated carboxyl group (-COOH) in free DTPA is replaced by two distinct bands corresponding to the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (-COO⁻) in the complex. The separation between these two bands provides information about the nature of the carboxylate-metal coordination. Furthermore, a shift in the C-N stretching vibration is also indicative of the involvement of the nitrogen atoms in the chelation. The appearance of new bands at lower frequencies can be attributed to the Zn-N and Zn-O stretching vibrations. researchgate.net

Table 4: Representative FTIR Absorption Bands for Zinc DTPA Complex

| Wavenumber (cm⁻¹) | Assignment |

| ~1630 | Asymmetric stretching of coordinated -COO⁻ |

| ~1400 | Symmetric stretching of coordinated -COO⁻ |

| Shifted from free ligand | C-N stretching |

| 500-600 | Zn-O and Zn-N stretching |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution).

Mass Spectrometry-Based Characterization (e.g., LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and stoichiometry of metal complexes. Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like Zinc DTPA. ESI-MS analysis of Zinc-DTPA has been used to confirm the 1:1 stoichiometry of the complex. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry, making it a robust method for the quantification of Zinc DTPA in complex matrices. In an LC-MS/MS experiment, the Zinc-DTPA complex is first separated from other components in the sample by LC. The eluting complex is then ionized, typically by ESI, and the parent ion corresponding to the [Zn-DTPA] complex is selected. This parent ion is then subjected to collision-induced dissociation (CID), causing it to fragment into smaller product ions. By monitoring specific transitions from the parent ion to the product ions, highly selective and sensitive quantification can be achieved.

The fragmentation pattern of the Zinc-DTPA complex in the gas phase provides structural information. The fragmentation would likely involve the sequential loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylate groups, as well as cleavage of the C-C and C-N bonds of the DTPA backbone. nih.gov

Table 5: Representative Mass Spectrometry Data for Zinc DTPA

| Technique | Observation | Interpretation |

| ESI-MS | Detection of an ion corresponding to the mass of [Zn+DTPA-3H]⁻ or similar species | Confirms the formation and 1:1 stoichiometry of the Zinc DTPA complex |

| LC-MS/MS | Specific parent ion to product ion transitions | Enables selective and sensitive quantification of Zinc DTPA |

| CID | Fragmentation pattern showing loss of CO₂, H₂O, etc. | Provides structural information about the gas-phase ion of the complex |

Inductively Coupled Plasma-Based Analytical Methods (ICP-AES, ICP-MS)

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful tools for the elemental analysis of Zinc DTPA. Both techniques utilize a high-temperature plasma to excite or ionize the atoms within a sample.

In ICP-AES , the sample is introduced into the plasma, causing the zinc atoms to become excited and emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of zinc in the sample. This method is well-suited for a broad range of elements and demonstrates good tolerance to complex sample matrices. drawellanalytical.com

ICP-MS offers superior sensitivity, with the ability to detect zinc at parts-per-trillion (ppt) levels. drawellanalytical.comvitas.no In this technique, the plasma ionizes the zinc atoms, which are then passed through a mass spectrometer that separates them based on their mass-to-charge ratio. This high level of sensitivity and accuracy makes ICP-MS ideal for trace and ultra-trace analysis of zinc in various samples, including biological fluids. vitas.nonih.gov For instance, ICP-MS has been employed to detect the lead content in biological samples from mice treated with Zn-DTPA to study the chelator's effect on lead excretion. nih.gov

A comparison of key performance characteristics for ICP-AES and ICP-MS in the context of zinc analysis is presented below:

| Feature | ICP-AES | ICP-MS |

| Detection Principle | Atomic Emission | Mass Spectrometry |

| Sensitivity | Parts per billion (ppb) drawellanalytical.com | Parts per trillion (ppt) drawellanalytical.comvitas.no |

| Elemental Coverage | Broad range of elements drawellanalytical.com | Nearly all elements, including isotopic analysis drawellanalytical.com |

| Matrix Tolerance | Good tolerance to complex matrices drawellanalytical.com | More sensitive to matrix effects drawellanalytical.com |

| Analysis Speed | Relatively fast, simultaneous multi-element detection drawellanalytical.com | Slightly slower, but also supports multi-element detection drawellanalytical.com |

Atomic Absorption/Emission Spectroscopy (AAS, AES)

Atomic Absorption Spectroscopy (AAS) and Atomic Emission Spectroscopy (AES) are fundamental techniques for quantifying the concentration of specific elements like zinc.

AAS operates on the principle of light absorption by free atoms in the gaseous state. olympianwatertesting.com A light source specific to the element of interest (in this case, zinc) is used, and the amount of light absorbed by the atomized sample is proportional to the zinc concentration. olympianwatertesting.comnih.gov Graphite Furnace AAS (GF-AAS) is a variation that provides high sensitivity for determining zinc concentrations in diverse biological samples. nih.gov AAS is a robust and reliable method for analyzing DTPA-extractable micronutrients, including zinc, from soil samples. csbplab.com.auespublisher.com

AES measures the light emitted by excited atoms in a vaporized sample. taylorandfrancis.com The wavelength of the emitted light identifies the element, while the intensity is proportional to its quantity. taylorandfrancis.com

Both techniques are widely used for zinc analysis; however, a study comparing AAS, ICP-OES (a type of AES), and ICP-MS for zinc measurement in biological samples found that while all three methods achieved similar accuracy and precision, there was a need for improved precision in serum and plasma zinc measurements. nih.gov

X-ray Diffraction (XRD) and Energy Dispersive X-ray Fluorescence (EDXRF) for Solid-State Analysis

X-ray Diffraction (XRD) is a non-destructive technique primarily used to analyze the crystalline structure of solid materials. mdpi.com When X-rays interact with a crystalline solid like Zinc DTPA, they are diffracted in a pattern that is unique to its crystal structure. This pattern provides information on the phase identification, crystal structure, and lattice parameters of the compound. mdpi.com XRD has been successfully used to identify the formation of thin zinc oxide films on zinc coatings, which is crucial for understanding the protective properties of such materials. mdpi.com

Energy Dispersive X-ray Fluorescence (EDXRF) is an elemental analysis technique that excites a sample with X-rays, causing it to emit fluorescent (or secondary) X-rays. xos.com Each element emits X-rays at a characteristic energy, allowing for the simultaneous identification and quantification of multiple elements in a sample. xos.com EDXRF is a rapid and simple method for screening iron and zinc concentrations in various materials. nih.gov Recent advancements have combined EDXRF with techniques like magnetic solid-phase microextraction to enhance the determination of zinc in aqueous samples. rsc.orgnih.gov

| Technique | Principle | Information Obtained | Sample State |

| XRD | Diffraction of X-rays by crystalline structures mdpi.com | Crystal structure, phase identification, lattice parameters mdpi.com | Solid |

| EDXRF | Emission of characteristic X-rays upon excitation xos.com | Elemental composition and concentration xos.com | Solid, Liquid |

Electro-analytical Techniques (e.g., Voltammetry)

Electro-analytical techniques, such as voltammetry, are used to study the electrochemical properties of Zinc DTPA. These methods involve applying a potential to an electrode and measuring the resulting current.

Anodic Stripping Voltammetry (ASV) is a highly sensitive technique for determining trace metal concentrations. metrohm.com In the case of zinc, it involves depositing zinc onto an electrode at a negative potential and then "stripping" it off by scanning the potential in a positive direction. The resulting peak current is proportional to the zinc concentration. This method has been used for the direct determination of zinc in various water samples. researchgate.net The presence of other metals, like copper, can interfere with zinc determination due to the formation of intermetallic compounds. metrohm.com

Recent research has focused on modifying electrodes, for instance with electrochemically reduced graphene oxide, to enhance the electrochemical detection of zinc ions, leading to improved sensitivity. nih.gov

Chromatographic Methods (e.g., Ion Chromatography, HPLC)

Chromatographic methods are essential for the separation and quantification of Zinc DTPA from complex mixtures.

Ion Chromatography (IC) is a technique used for the separation and analysis of ions. In the context of zinc analysis, IC can be used to separate zinc ions from other cations. The separation is often followed by a post-column reaction with a reagent like 4-(2-pyridylazo) resorcinol (B1680541) (PAR) to form a colored complex that can be detected by UV-Vis absorbance. sepscience.comthermofisher.com This method has been officially recognized for zinc oxide assays. labbulletin.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. A robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Zn-DTPA in human plasma and urine. researchgate.net This method demonstrates good linearity and recovery, making it suitable for routine analysis. researchgate.net HPLC methods have also been developed for the analysis of zinc ions in various formulations. helixchrom.comnih.gov

| Method | Separation Principle | Detection Method | Application for Zinc DTPA |

| Ion Chromatography | Ion exchange thermofisher.com | Post-column reaction with PAR and UV-Vis detection sepscience.comthermofisher.com | Separation and quantification of zinc ions |

| HPLC | Reversed-phase, ion-pair, etc. researchgate.netnih.gov | Mass Spectrometry (MS/MS), Refractive Index (RI) researchgate.netnih.gov | Quantification of Zn-DTPA in biological fluids and pharmaceutical products researchgate.netnih.gov |

Environmental Research Applications of Zinc Dtpa

Role in Enhanced Metal Mobilization from Contaminated Soils and Sediments

Zinc DTPA plays a crucial role in enhancing the mobilization of heavy metals from contaminated soils and sediments. The DTPA ligand (diethylenetriaminepentaacetic acid) is a powerful chelating agent that can displace zinc to form stable complexes with other, often more toxic, heavy metals present in the soil matrix. This process effectively transfers the metals from a solid, less bioavailable phase into the soil solution, thereby increasing their mobility.

The fundamental mechanism involves the exchange of the zinc ion in the Zn-DTPA complex for another metal ion that has a higher affinity for the DTPA ligand. This is particularly effective for metals like lead (Pb), cadmium (Cd), and copper (Cu), which form strong, soluble complexes with DTPA. Once in the soil solution, these metal-DTPA complexes are more readily available for uptake by plants or can be leached from the soil profile, a process sometimes utilized in soil washing remediation techniques.

Research has demonstrated that the application of chelating agents like DTPA significantly increases the concentration of extractable heavy metals from contaminated soils. For instance, the addition of EDTA (a related aminopolycarboxylic acid chelator) has been shown to increase the DTPA-extractable content of Pb, Cd, and Zn in soils from lead-zinc mining areas. This enhanced mobilization is a critical first step in various remediation strategies, as it makes the contaminants accessible for removal.

The effectiveness of Zinc DTPA in mobilizing metals is influenced by several soil properties, including pH, organic matter content, and the presence of other competing ions. For example, in calcareous soils with high pH, the availability of many micronutrients, including zinc, is naturally low. The application of a chelated form like Zinc DTPA helps to maintain zinc in a soluble form, but it also means the DTPA is available to mobilize other resident heavy metals.

Phytoremediation Strategies Enhanced by Zinc DTPA

Phytoremediation is an environmentally friendly and cost-effective technology that uses plants to remove, contain, or degrade contaminants in soil and water. The efficiency of phytoextraction, a subset of phytoremediation focused on the uptake of contaminants by plant roots and their translocation to the harvestable aerial parts, can be significantly limited by the low bioavailability of heavy metals in the soil. Zinc DTPA is employed to overcome this limitation by enhancing the availability of target metals for plant uptake.

The primary mechanism of chelator-assisted phytoextraction involves the application of chelating agents like DTPA to the soil to increase the solubility and bioavailability of heavy metals. When Zinc DTPA is introduced into the soil, the DTPA can exchange its zinc ion for a more strongly binding heavy metal, such as lead or cadmium. This creates a soluble metal-DTPA complex in the soil solution.

This metal-chelate complex can then be absorbed by plant roots. While the precise uptake mechanism is still under investigation, it is believed that the metal-DTPA complexes can be taken up by the plant, potentially through breaks in the Casparian strip or via specific transporters. Once inside the root, the complex is transported through the xylem to the shoots and leaves, where it accumulates. The application of chelators essentially circumvents the plant's natural, and often slow, uptake mechanisms for certain heavy metals by presenting the metal in a more readily absorbable form.

Numerous studies have demonstrated the positive impact of DTPA on enhancing metal uptake and translocation in various plant species. The application of DTPA has been shown to significantly increase the concentration of heavy metals in the tissues of plants grown in contaminated soils.

For example, in a study investigating the phytoextraction of lead and thallium, the addition of DTPA markedly increased the bioconcentration factor (BCF) and uptake coefficients of thallium in the test plants. Another study found that adding DTPA to the soil increased the uptake of lead by maize seedlings.

The following table summarizes findings from various studies on the effect of DTPA on heavy metal uptake in different plants:

It is important to note that while chelators like DTPA can significantly enhance phytoextraction, there is also a risk of increased metal leaching into groundwater if not managed properly.

Degradation Pathways and Environmental Fate of Zinc DTPA (Biodegradation, Photodegradation)

The environmental fate of Zinc DTPA is a critical consideration for its application in remediation. The persistence of the DTPA chelant in the environment can pose risks, such as the mobilization of metals beyond the target remediation zone. The degradation of DTPA occurs through two primary pathways: biodegradation and photodegradation.

Biodegradation: The biodegradation of aminopolycarboxylic acids like DTPA is generally slow. While some microorganisms are capable of degrading these compounds, DTPA is considered to be relatively resistant to microbial breakdown, especially when compared to other chelating agents like NTA (nitrilotriacetic acid). The stability of the metal-DTPA complex can also influence its biodegradability.

Photodegradation: Photodegradation, or the breakdown of the compound by light, is another important degradation pathway for DTPA, particularly in aqueous environments. The presence of certain metal ions, such as iron(III), can catalyze the photodegradation of DTPA. In surface waters exposed to sunlight, photodegradation can be a significant mechanism for the breakdown of the DTPA molecule.

Sorption and Desorption Dynamics of Zinc in Soil Systems with DTPA

The presence of DTPA significantly alters the sorption and desorption dynamics of zinc in soil systems. Sorption refers to the binding of zinc to soil particles, while desorption is the release of zinc from these particles back into the soil solution. These processes are fundamental to controlling the bioavailability and mobility of zinc in the soil.

In the absence of chelating agents, zinc can be strongly adsorbed to various soil components, including clay minerals, organic matter, and iron and aluminum oxides. This adsorption reduces its concentration in the soil solution and, consequently, its availability to plants.

When Zinc DTPA is introduced, or when DTPA is added to a zinc-contaminated soil, the DTPA competes with the soil's binding sites for the zinc ions. Due to the high stability of the Zn-DTPA complex, DTPA is very effective at desorbing zinc from the soil particles and keeping it in the soluble phase. This increased desorption leads to a higher concentration of zinc in the soil solution, which can enhance its mobility and bioavailability.

The following table illustrates the general effect of DTPA on zinc dynamics in soil:

The extent of these effects depends on factors such as soil pH, organic matter content, and the concentration of both zinc and DTPA. For instance, in soils with high organic matter, the competition for zinc between the DTPA and the organic binding sites will be more pronounced. Understanding these dynamics is essential for predicting the behavior of Zinc DTPA in the environment and for optimizing its use in remediation applications.

Theoretical and Computational Studies of Zinc Dtpa

Density Functional Theory (DFT) Calculations for Complex Geometries and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the geometries and energetics of metal complexes. For Zinc DTPA, DFT calculations can determine the most stable three-dimensional structure of the complex, calculate the strength of the bonds between the zinc ion and the DTPA ligand, and provide insights into the electronic properties of the molecule.

DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. By solving the Kohn-Sham equations, the electron density and, consequently, the energy of the system can be found. Different combinations of exchange-correlation functionals and basis sets can be employed to compute equilibrium geometries. researchgate.net The accuracy of these calculations is often assessed by comparing computed bond lengths and angles with experimental values where available. nih.gov

In the context of Zinc DTPA, DFT would be used to model the coordination environment of the zinc ion within the DTPA chelate. The DTPA ligand, being a pentadentate ligand, can wrap around the central metal ion, forming multiple coordination bonds. patsnap.com DFT calculations can elucidate the precise bond lengths and angles of the Zn-N and Zn-O bonds, confirming the geometry of the coordination sphere.

A study on a related DTPA-bound compound, planar catechin-DTPA (PCat-DTPA), utilized DFT to optimize the molecule's structure. mdpi.com The calculations revealed the formation of an intramolecular hydrogen bond and showed how the distribution of the highest occupied molecular orbital (HOMO) was affected by the DTPA group, which in turn influenced the compound's antioxidant activity. mdpi.com Similar calculations for Zinc DTPA would reveal its electronic structure and reactivity. The binding energy between the Zn²⁺ ion and the DTPA ligand can be calculated to quantify the stability of the complex. researchgate.net This energetic information is crucial for understanding the thermodynamics of the chelation process and predicting whether Zinc DTPA will effectively exchange its zinc ion for a target heavy metal or radionuclide. rxlist.com

Table 1: Representative DFT Functionals and Basis Sets for Metal Complex Calculations

| Functional/Basis Set | Description | Typical Application |

|---|---|---|

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimization and energy calculations of organic and metal-organic molecules. sciepub.com |

| M06 Family | Meta-hybrid GGA functionals known for good performance with transition metals and non-covalent interactions. | Recommended for studies involving metal-ligand binding and reaction energetics. nih.gov |

| 6-311++G(d,p) | Pople-style basis set with triple-split valence, diffuse functions, and polarization functions. | Provides a good balance of accuracy and computational cost for molecular systems. nih.gov |

| LanL2DZ | Los Alamos National Laboratory 2-Double-Z basis set. | Often used for systems containing heavy elements, incorporating effective core potentials. researchgate.net |

Molecular Dynamics Simulations of Zinc DTPA Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules, such as water or biological macromolecules. biorxiv.org

For Zinc DTPA, MD simulations can be used to study its behavior in aqueous solution and its interactions within complex biological or environmental systems. A key challenge in simulating metal-containing systems is the development of accurate force fields—the set of parameters that define the potential energy of the system. biorxiv.orgresearchgate.net For zinc ions, polarizable force fields or specialized models like the cationic dummy atom approach may be necessary to accurately capture the coordination chemistry and electrostatic interactions. nih.govresearchgate.net

An MD simulation of Zinc DTPA would typically involve the following steps:

System Setup: A simulation box is created containing the Zinc DTPA molecule, a large number of water molecules to represent an aqueous environment, and any other relevant molecules (e.g., proteins, DNA, or components of a soil matrix).

Force Field Assignment: An appropriate force field is chosen to describe the interactions between all atoms. This includes parameters for bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions.

Simulation: The simulation is run for a specific duration (from nanoseconds to microseconds), during which the positions and velocities of all atoms are calculated at very small time steps (e.g., femtoseconds).

From the resulting trajectory, various properties can be analyzed. For instance, the stability of the Zinc DTPA complex in water can be assessed by monitoring the zinc-ligand bond distances over time. The simulation can also reveal the structure of the hydration shells around the complex and how it interacts with surrounding water molecules. nih.govmdpi.com

While specific MD studies on Zinc DTPA are not widely published, simulations of other zinc-containing systems provide valuable insights. For example, MD simulations have been used to investigate the interaction of zinc ions with antimicrobial peptides and their effect on bacterial membranes. nih.gov Other studies have focused on the role of zinc in stabilizing the structure of zinc-finger proteins that bind to DNA. nih.gov These studies demonstrate the power of MD to elucidate the structural and dynamic roles of zinc ions in complex biological environments, a methodology directly applicable to understanding how Zinc DTPA might interact with biological systems at the molecular level.

Predictive Modeling of Chelation Efficacy in Complex Environmental and Biochemical Systems

Predictive modeling uses mathematical and computational models to forecast the outcome of a process under specific conditions. For Zinc DTPA, this involves predicting its effectiveness in chelating and removing target metals from complex systems like the human body (biochemical) or contaminated soils (environmental).

In biochemical systems, a primary application of Zinc DTPA is as a decorporation agent for radioactive contaminants like plutonium, americium, and curium. rxlist.comnih.gov Predictive models for its efficacy are often based on pharmacokinetic principles. A study on the decorporation of radioactive zinc (⁶⁵Zn) by Zn-DTPA in rats employed mathematical modeling to describe the kinetics of removal. nih.gov The researchers found that mono- and bi-compartmental models could describe the process during a rapid intervention. For delayed treatment, a diffusion model based on a square-root law provided a better fit, suggesting that the release of the radionuclide from tissues to the blood is a diffusion-limited process. nih.gov This type of modeling is crucial for planning and optimizing treatment strategies for internal radioactive contamination.

Table 2: Kinetic Models for Decorporation by Zinc DTPA

| Model Type | Description | Application |

|---|---|---|

| Mono-exponential | Assumes the body acts as a single compartment from which the substance is eliminated at a constant rate. | Modeling of ⁶⁵Zn decorporation following rapid intervention with Zn-DTPA. nih.gov |

| Bi-compartmental | Divides the body into central (e.g., blood) and peripheral (e.g., tissue) compartments, allowing for distribution and elimination phases. | Can provide a more detailed description of pharmacokinetics. |

| Square-Root Law (Diffusion Model) | Models the release of a substance from a deep compartment (tissue) as a diffusion process. | Describes long-term decorporation kinetics following delayed intervention. nih.gov |

In environmental systems, DTPA is widely used as a chemical extractant in soil testing to estimate the bioavailability of micronutrients like zinc, iron, manganese, and copper to plants. sci-hub.ruucdavis.edu The effectiveness of DTPA in extracting these metals from soil is a measure of its chelation efficacy in this complex matrix. Predictive models in this context often focus on the kinetics of metal extraction. Studies have shown that the extraction of zinc from calcareous soils by DTPA can be described by an exponential rate equation of the form q = atᵇ, where q is the amount of zinc desorbed, t is time, and a and b are constants related to the magnitude and rate of desorption, respectively. researchgate.net Such models help in understanding how soil properties like pH and organic carbon content influence the chelation process. researchgate.net Other models aim to predict the distribution of zinc into different fractions (e.g., mobile vs. stable) in contaminated soils based on soil properties, which is vital for environmental risk assessment. mdpi.com

These predictive models, whether for biochemical decorporation or environmental remediation, are essential tools for assessing the performance of Zinc DTPA and optimizing its application in real-world scenarios.

Emerging Research Directions and Novel Applications of Zinc Dtpa

Integration in Advanced Materials Science

The incorporation of zinc-containing compounds into advanced materials, particularly for controlled release mechanisms, is a burgeoning field of study. Nanoparticle encapsulation stands out as a primary strategy to achieve sustained and targeted delivery. While much of the research focuses on zinc oxide (ZnO) nanoparticles, the principles are applicable to the encapsulation of chelated zinc compounds like Zinc DTPA.

Nanocarriers can protect the encapsulated agent, improve bioavailability, and reduce potential side effects by releasing their payload in a controlled manner. bohrium.comnih.gov These "smart" drug delivery systems can be designed to respond to specific stimuli such as pH changes, temperature variations, or the presence of certain ions, allowing for on-demand release at a target site. nih.govcd-bioparticles.net For instance, ZnO-based nanocarriers are known to dissolve in acidic environments, making them suitable for intracellular drug delivery. nih.gov This stimulus-responsive behavior is a key feature of advanced controlled-release systems.

Research into food-borne nanoparticles has demonstrated their potential as efficient and safe nanocarriers for zinc delivery. nih.gov Similarly, inorganic nanoparticles, such as zinc-doped hydroxyapatite, have been investigated as carriers for macromolecules, where the release rate can be modulated by the dopant. nih.gov These systems often exhibit a two-stage release profile: an initial burst from surface-adsorbed molecules followed by a slower, sustained release controlled by the dissolution or degradation of the nanoparticle matrix. nih.gov The development of covalently crosslinked nanocapsules represents a significant step towards creating highly stable platforms that can prevent premature dispersal and ensure a slow, regulated release over extended periods. imperial.tech

Table 1: Examples of Nanoparticle-Based Systems for Controlled Release of Zinc or Other Actives

| Carrier Type | Encapsulated Agent | Release Trigger/Mechanism | Key Findings & Potential Application |

|---|---|---|---|

| Zinc Oxide (ZnO) Nanocarriers | Anticancer Drugs (e.g., Doxorubicin) | Acidic pH (dissolution) | Enhanced cytotoxicity in cancer cells due to controlled, targeted release. nih.gov |

| Food-borne Nanoparticles (from Undaria pinnatifida) | Zinc Ions (Zn²⁺) | Chelation & Diffusion | Served as an efficient, stable, and safe nanocarrier for zinc delivery in zinc-deficient cells. nih.gov |

| Zn²⁺ Doped Hydroxyapatite NPs | Bovine Serum Albumin (BSA) | Desorption followed by NP dissolution | The protein release rate can be controlled by the addition of suitable dopants like zinc. nih.gov |

| Covalently Crosslinked Nanocapsules | Various Therapeutic Agents | Slow diffusion from stable matrix | Provides predictable, steady, and extended-duration drug release with enhanced safety. imperial.tech |

Development of Modified DTPA Ligands with Enhanced Selectivity

The efficacy of a chelating agent is largely determined by its stability and selectivity for the target metal ion. beloit.edu Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent, but in complex biological or environmental systems, its ability to bind other metal ions can be a limitation. nih.govnih.gov Consequently, significant research has been directed towards synthesizing modified DTPA ligands with enhanced selectivity for specific metals like zinc.

Research comparing the stability of DTPA complexes with various metal ions has provided a quantitative basis for understanding its selectivity. For example, studies have established the order of selectivity of ligands for Gadolinium (Gd³⁺) over Zinc (Zn²⁺) as BOPTA > DTPA > DTPA-BMA, demonstrating how structural modifications influence binding preferences. researchgate.net While DTPA has a high affinity for many heavy metals, its selectivity for zinc over other essential minerals like calcium and magnesium is a key aspect of its utility. The design of new chelators often focuses on increasing this selectivity margin. mdpi.com For instance, the development of mixed-ligand zinc complexes, incorporating ligands like 1,10-phenanthroline, has been shown to create stable structures with unique coordination geometries, which can be a strategy to enhance specificity. distantreader.org

Table 2: Comparative Stability Constants (log K) of DTPA and a Modified Ligand with Various Metal Ions

| Ligand | Gd³⁺ | Zn²⁺ | Cu²⁺ | Selectivity (log KGd - log KZn) |

|---|---|---|---|---|

| DTPA | ~22.5 | ~18.5 | ~21.5 | ~4.0 |

| DTPA-BMA | ~16.8 | ~14.7 | ~17.5 | ~2.1 |

Note: Stability constants are approximate values gathered from literature and can vary with experimental conditions. The data illustrates the principle that structural modification (like in DTPA-BMA) alters metal binding affinity and selectivity. researchgate.net

Green Chemistry Approaches in Zinc DTPA Synthesis and Application

In line with the global shift towards sustainable technologies, green chemistry principles are being increasingly applied to the synthesis and application of chemical compounds, including chelating agents like Zinc DTPA. researchgate.net Green synthesis aims to reduce or eliminate the use of hazardous substances by employing eco-friendly solvents, renewable materials, and energy-efficient processes. impactfactor.org

One prominent green approach is the use of water as a solvent in hydrothermal synthesis. Research has demonstrated the successful synthesis of novel, eco-friendly chelating agents from precursors like glycine (B1666218) and citric acid in a high-pressure reactor using only water, completely avoiding harmful organic solvents. tandfonline.com This method not only simplifies the process but also improves the environmental profile of the product. tandfonline.com Hydrothermal techniques, sometimes assisted by chelating agents like citric acid or EDTA, are also used to create advanced materials like nanoparticles under relatively mild conditions. nih.govaip.org

Another significant area of green synthesis involves the use of plant-derived extracts. nih.gov Numerous studies have reported the eco-friendly, cost-effective, and simple synthesis of zinc oxide nanoparticles using plant extracts from sources such as Calotropis gigantea, Cayratia pedata, and thyme. mdpi.comnih.govmdpi.com The phytochemicals present in these extracts, such as flavonoids and terpenoids, act as natural reducing and stabilizing agents, replacing synthetic chemicals. nih.gov While these studies focus on ZnO nanoparticles, the underlying principles of using bio-based reagents and mild reaction conditions are directly applicable to the synthesis of chelated compounds like Zinc DTPA.

Table 3: Overview of Green Synthesis Methods for Chelating Agents and Related Zinc Compounds

| Synthesis Method | Precursors/Reagents | Solvent | Key Green Principles | Application/Product |

|---|---|---|---|---|

| Hydrothermal Synthesis | Glycine, Citric Acid, NaOH | Water | Use of safer solvents, renewable feedstocks. tandfonline.com | Eco-friendly chelating agent for metal remediation. tandfonline.comtandfonline.com |

| Plant-Mediated Synthesis | Zinc Nitrate, Cayratia pedata leaf extract | Water | Use of renewable feedstocks, safer solvents, energy efficiency. nih.gov | Zinc Oxide Nanoparticles. nih.gov |

| Plant-Mediated Synthesis | Zinc Nitrate, Thyme leaf extract, NaOH | Water | Bio-based reagents, avoidance of hazardous chemicals. mdpi.com | Zinc Oxide Nanoparticles. mdpi.com |

| Microwave-Assisted Hydrothermal | Zinc Acetate (B1210297), Terephthalic acid | Water | Energy efficiency (rapid heating). researchgate.net | Zinc-Terephthalate Metal Organic Frameworks. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.